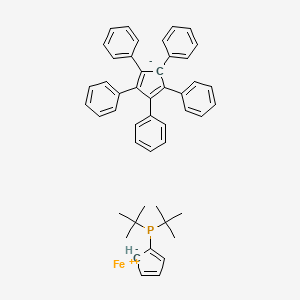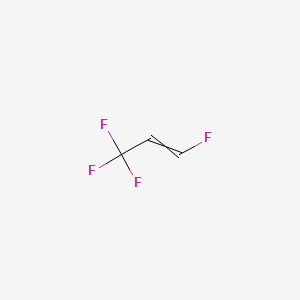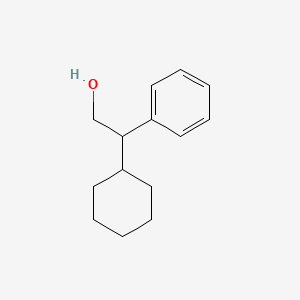
1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . This compound is known for its stability and effectiveness in facilitating these reactions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene typically involves the reaction of 1,2,3,4,5-pentaphenylcyclopentadiene with ferrocene in the presence of a suitable base. The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and toluene. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in palladium-catalyzed cross-coupling reactions, the products are typically arylated or aminated derivatives of the starting materials .
Scientific Research Applications
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene has a wide range of scientific research applications, including:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with palladium catalysts, facilitating the formation of reactive intermediates that drive the desired chemical transformations. The steric hindrance provided by the pentaphenyl and di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with less steric hindrance compared to 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its electron-donating properties, but with different steric and electronic characteristics.
1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate ligand with different coordination properties.
Uniqueness
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is unique due to its high steric hindrance and stability, which make it particularly effective in catalytic reactions. Its ability to enhance the selectivity and efficiency of these reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C48H47FeP |
|---|---|
Molecular Weight |
710.7 g/mol |
IUPAC Name |
ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C13H22P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25H;7-10H,1-6H3;/q2*-1;+2 |
InChI Key |
BOBUBHOXRCYKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Chlorophenoxy)methyl]-4-methylbenzimidazole](/img/structure/B8794664.png)


![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B8794691.png)



![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B8794721.png)

